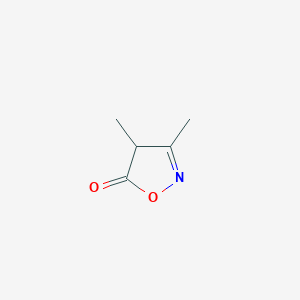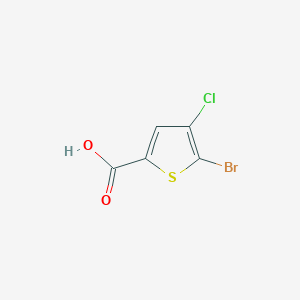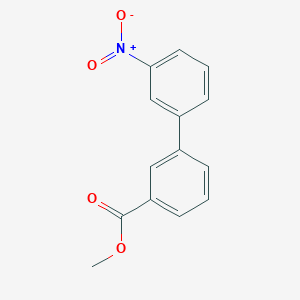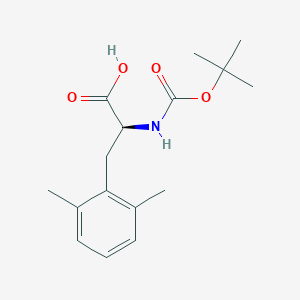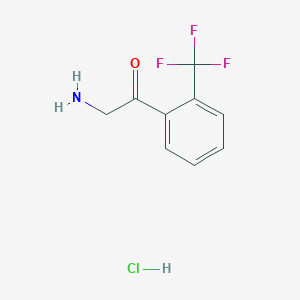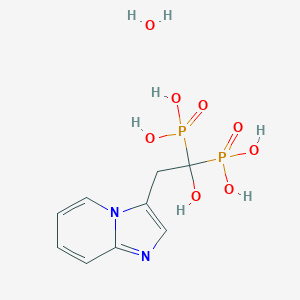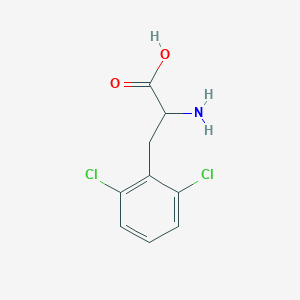
2-amino-3-(2,6-dichlorophenyl)propanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-(2,6-dichlorophenyl)propanoic acid is an organic compound with the molecular formula C9H9Cl2NO2 It is a derivative of phenylalanine, where the phenyl ring is substituted with two chlorine atoms at the 2 and 6 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(2,6-dichlorophenyl)propanoic acid typically involves the chlorination of phenylalanine derivatives. One common method is the direct chlorination of 2-amino-3-phenylpropanoic acid using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with the temperature maintained at a low level to prevent over-chlorination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include catalytic processes or the use of continuous flow reactors to ensure consistent product quality and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2-amino-3-(2,6-dichlorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
2-amino-3-(2,6-dichlorophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein synthesis.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2-amino-3-(2,6-dichlorophenyl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but they often include key enzymes or signaling molecules.
相似化合物的比较
2-amino-3-(2,6-dichlorophenyl)propanoic acid can be compared with other phenylalanine derivatives, such as:
2-amino-3-(4-chlorophenyl)propanoic acid: This compound has a single chlorine atom at the 4 position, which may result in different chemical and biological properties.
2-amino-3-(2,4-dichlorophenyl)propanoic acid: With chlorine atoms at the 2 and 4 positions, this compound may exhibit different reactivity and interactions compared to the 2,6-dichloro derivative.
属性
CAS 编号 |
128833-96-5 |
|---|---|
分子式 |
C9H10Cl3NO2 |
分子量 |
270.5 g/mol |
IUPAC 名称 |
2-amino-3-(2,6-dichlorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9Cl2NO2.ClH/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H |
InChI 键 |
SSTFPAMFDCZJDF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)Cl |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B169426.png)
